molecular formula C4H6N2O B1319137 Oxazol-2-ylmethanamine CAS No. 885331-17-9

Oxazol-2-ylmethanamine

Cat. No.: B1319137
CAS No.: 885331-17-9
M. Wt: 98.1 g/mol
InChI Key: ZLKZGKDNYHEPFV-UHFFFAOYSA-N
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Description

Oxazol-2-ylmethanamine is a heterocyclic organic compound featuring an oxazole ring attached to a methanamine group

Mechanism of Action

Target of Action

Oxazol-2-ylmethanamine is a derivative of oxazole, a heterocyclic compound that has been found to have a wide spectrum of biological activities Oxazole derivatives have been known to interact with a variety of targets, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant targets .

Mode of Action

It’s known that the substitution pattern in oxazole derivatives plays a pivotal role in delineating their biological activities . The interaction of these compounds with their targets can lead to various changes at the molecular and cellular levels, contributing to their diverse biological effects.

Biochemical Pathways

Oxazole derivatives have been associated with a variety of biological processes, including antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant activities . These activities suggest that this compound may influence several biochemical pathways, leading to a range of downstream effects.

Pharmacokinetics

In general, the ADME properties of a compound can be influenced by factors such as its chemical structure, solubility, stability, and interactions with various biological molecules .

Result of Action

Based on the known biological activities of oxazole derivatives, it can be inferred that this compound may have diverse effects at the molecular and cellular levels . For instance, some oxazole derivatives have been found to have potent cytotoxic action against tested cell lines , suggesting potential anticancer activity.

Biochemical Analysis

Biochemical Properties

Oxazol-2-ylmethanamine plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. One notable interaction is with peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of metabolic processes such as lipid metabolism and glucose homeostasis . The compound’s ability to bind to these receptors suggests its potential as a therapeutic agent for metabolic disorders. Additionally, this compound has been shown to interact with various kinases, influencing cell signaling pathways and modulating cellular responses .

Cellular Effects

This compound exerts significant effects on different types of cells and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can activate or inhibit specific kinases, leading to alterations in downstream signaling cascades . These changes can affect processes such as cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with various biomolecules. The compound can act as an agonist or antagonist of specific receptors, such as PPARs, thereby modulating their activity . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These interactions can result in alterations in gene expression, enzyme activity, and overall cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . This degradation can lead to a decrease in its efficacy and potential changes in its biological activity. Long-term studies have also indicated that prolonged exposure to this compound can result in adaptive cellular responses, such as changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to exert beneficial effects, such as improved metabolic function and reduced inflammation . At higher doses, this compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which play a key role in its metabolism and biotransformation . The compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels . These interactions suggest that this compound can impact various aspects of cellular metabolism, including energy production and biosynthesis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by carrier proteins, facilitating its uptake and distribution within different cellular compartments . Additionally, this compound can bind to plasma proteins, affecting its bioavailability and distribution in the body . These interactions are crucial for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. The compound can be targeted to specific organelles, such as the mitochondria or endoplasmic reticulum, through targeting signals or post-translational modifications . This subcellular localization can affect the compound’s interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Oxazol-2-ylmethanamine typically involves the formation of the oxazole ring followed by the introduction of the methanamine group. One common method starts with the cyclization of appropriate precursors to form the oxazole ring. For instance, the reaction of α-haloketones with formamide can yield oxazole derivatives, which can then be further functionalized to introduce the methanamine group .

Industrial Production Methods: Industrial production of this compound may involve multi-step processes starting from readily available raw materials.

Chemical Reactions Analysis

Types of Reactions: Oxazol-2-ylmethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form oxazole-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include oxazole-2-carboxylic acids, oxazol-2-ylmethanol, and various substituted oxazol-2-ylmethanamines .

Scientific Research Applications

Oxazol-2-ylmethanamine has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Oxazole: A parent compound with a similar heterocyclic structure but lacking the methanamine group.

    Isoxazole: An isomer of oxazole with the nitrogen and oxygen atoms in different positions.

    Oxadiazole: A related heterocycle with two nitrogen atoms in the ring.

Uniqueness: Oxazol-2-ylmethanamine is unique due to the presence of the methanamine group, which imparts distinct chemical reactivity and biological activity.

Properties

IUPAC Name

1,3-oxazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c5-3-4-6-1-2-7-4/h1-2H,3,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLKZGKDNYHEPFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40596755
Record name 1-(1,3-Oxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885331-17-9
Record name 2-Oxazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885331-17-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3-Oxazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40596755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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